Welcome to the BenchChem Online Store!
molecular formula C17H15ClN2O B8414551 1-(3-Chlorophenyl)-2-ethyl-4-phenyl-3-pyrazolin-5-one

1-(3-Chlorophenyl)-2-ethyl-4-phenyl-3-pyrazolin-5-one

Cat. No. B8414551
M. Wt: 298.8 g/mol
InChI Key: ALADYIMHFLKYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04299614

Procedure details

A mixture of 8.2 grams of the atropic acid, methyl ester, (prepared in Example 11), 8.5 grams 3-(trifluoromethyl)-phenyl-hydrazine hydrochloride, 100 ml. benzene and 4 grams triethylamine, was refluxed overnight and worked up to yield 6.5 grams of 4-phenyl-1-(α,α, α-trifluoro-3-tolyl)-3-pyrazolin-5-one having a melting point of about 210°-213° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([N:8]2[C:12](=[O:13])[C:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:10][N:9]2CC)[CH:5]=[CH:6][CH:7]=1.Cl.[F:23][C:24]([F:34])([F:33])C1C=C(NN)C=CC=1.C1C=CC=CC=1>C(N(CC)CC)C>[C:14]1([C:11]2[C:12](=[O:13])[N:8]([C:4]3[CH:3]=[C:2]([C:24]([F:34])([F:33])[F:23])[CH:7]=[CH:6][CH:5]=3)[NH:9][CH:10]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1N(C=C(C1=O)C1=CC=CC=C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1C=C(C=CC1)NN)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
4 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CNN(C1=O)C=1C=C(C=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.